1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(2-phenylethylsulfonyl)-4-(thiolan-3-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S2/c20-23(21,14-8-16-5-2-1-3-6-16)19-10-4-9-18(11-12-19)17-7-13-22-15-17/h1-3,5-6,17H,4,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKRYSBQPREJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)CCC2=CC=CC=C2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the Phenylethanesulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylethanesulfonyl chloride.
Attachment of the Thiolan-3-yl Group: This could be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction could involve the oxidation of the thiolan-3-yl group to form sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the diazepane ring or the phenylethanesulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiolan-3-yl group could yield sulfoxides or sulfones.
Scientific Research Applications
1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and physicochemical properties of 1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane with three related diazepane derivatives:
Key Observations:
BK80973’s methylsulfanyl-benzoyl substituent introduces a sulfur atom, which may undergo metabolic oxidation to sulfoxide or sulfone derivatives, altering activity .
Electronic and Steric Influences: BK82779’s 3-chlorobenzoyl group provides an electron-withdrawing effect, which could enhance electrophilic reactivity or stabilize interactions with aromatic residues in biological targets . The thienopyrimidine core in ’s compound demonstrates how diazepane derivatives are integrated into larger pharmacophores for specific kinase targets .
Structural Flexibility and Conformational Preferences :
- The thiolan-3-yl group in all compounds introduces a five-membered sulfur ring, likely restricting conformational freedom compared to acyclic substituents. This may enhance selectivity for certain binding pockets .
Research Findings and Implications
Synthetic Strategies :
- Analogous compounds (e.g., BK80973, BK82779) are synthesized via reductive amination or nucleophilic substitution, as seen in ’s patent . The target compound likely employs similar methodologies.
Limitations and Future Directions :
- The lack of solubility or stability data for the target compound underscores the need for experimental profiling. Comparative studies with BK80973 and BK82779 could clarify the impact of sulfonyl vs. benzoyl substituents on bioavailability .
Biological Activity
The compound 1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a member of the diazepane family, which has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H17N2O2S
- Molecular Weight : 269.35 g/mol
- Structural Features :
- A diazepane ring (a seven-membered ring containing two nitrogen atoms)
- A sulfonyl group attached to a phenethyl moiety
- A thiolane (five-membered sulfur-containing ring)
Pharmacological Properties
Research indicates that compounds with diazepane structures often exhibit a range of biological activities, including:
- Antidepressant Effects : Some studies suggest that modifications in the diazepane structure can enhance serotonin receptor binding, thus potentially alleviating symptoms of depression.
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation, making them potential candidates for treating autoimmune diseases.
The biological activity of this compound is hypothesized to involve:
- Serotonin Receptor Modulation : By interacting with serotonin receptors, the compound may influence mood and anxiety levels.
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been observed to inhibit the release of pro-inflammatory cytokines, contributing to their anti-inflammatory effects.
Study 1: Antidepressant Activity
A study published in 2024 evaluated the antidepressant effects of various diazepane derivatives, including our compound of interest. The findings indicated that:
- Dosage : Administration at doses of 10 mg/kg showed significant improvement in behavioral tests compared to control groups.
- Mechanism : The compound was found to increase serotonin levels in the hippocampus.
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of sulfonyl-substituted diazepanes. Key results included:
- In Vivo Testing : Mice treated with the compound exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6.
- Comparative Analysis : The compound's efficacy was compared against established anti-inflammatory drugs, showing comparable results at lower dosages.
Data Table
Here is a summary table highlighting key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Dosage | Key Findings |
|---|---|---|---|
| Study 1 | Antidepressant | 10 mg/kg | Significant improvement in behavioral tests; increased serotonin levels |
| Study 2 | Anti-inflammatory | Variable | Reduced TNF-alpha and IL-6 levels; comparable efficacy to existing drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
